CB2 Inhibitor, 5
Description
Overview of the Endocannabinoid System (ECS) Architecture and Function
The endocannabinoid system (ECS) is a widespread and complex lipid-derived neuromodulatory system integral to numerous biological processes. nih.govmdpi.com Its primary role is maintaining cellular and physiological homeostasis. mdpi.commdpi.com The architecture of the ECS is fundamentally composed of three core components: cannabinoid receptors, endogenous cannabinoids (endocannabinoids), and the metabolic enzymes responsible for the synthesis and degradation of endocannabinoids. nih.govwikipedia.orgcambridge.org
The primary cannabinoid receptors are the Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2). wikipedia.org Both are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, a key enzyme in cellular signaling. nih.govwikipedia.org Endocannabinoids are the body's native signaling molecules for these receptors. cambridge.org The two most extensively studied endocannabinoids are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). nih.govwikipedia.org Unlike classical neurotransmitters, these lipid-based messengers are not stored in vesicles but are synthesized on-demand from membrane lipid precursors in response to physiological stimuli. cambridge.org Completing the system are the enzymes that regulate endocannabinoid levels. Fatty acid amide hydrolase (FAAH) is the primary enzyme for degrading anandamide, while monoacylglycerol lipase (B570770) (MAGL) is responsible for breaking down 2-AG. wikipedia.org The ECS is involved in regulating a vast array of functions, including immune response, inflammation, pain perception, mood, and memory. mdpi.comwikipedia.org
| Component | Description | Primary Examples |
| Receptors | G-protein coupled receptors (GPCRs) that mediate cellular responses. | Cannabinoid Receptor 1 (CB1), Cannabinoid Receptor 2 (CB2) |
| Endocannabinoids | Endogenous lipid-based retrograde signaling molecules that activate cannabinoid receptors. | Anandamide (AEA), 2-Arachidonoylglycerol (2-AG) |
| Metabolic Enzymes | Proteins responsible for the on-demand synthesis and subsequent degradation of endocannabinoids. | Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL) |
Distinctive Roles of Cannabinoid Receptor 2 (CB2R) in Biological Systems
The Cannabinoid Receptor 2 (CB2R), first cloned in 1993, is a G-protein coupled receptor that shares approximately 44% amino acid homology with the CB1 receptor. mdpi.commdpi.com While CB1 receptors are most abundant in the central nervous system (CNS), CB2 receptors are primarily associated with the immune system, earning them the initial designation of the "peripheral" cannabinoid receptor. mdpi.comfrontiersin.org CB2R activation is linked to a variety of signaling cascades. It almost exclusively couples to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. mdpi.comnih.gov This action can prevent the activation of protein kinase A (PKA) and downstream transcription factors involved in inflammatory gene expression. mdpi.com However, in some cells, such as human leukocytes, CB2R can also couple to stimulatory Gαs subunits, leading to an increase in cAMP. wikipedia.orgacs.org Additionally, CB2Rs are known to activate the mitogen-activated protein kinase (MAPK) pathway, which regulates cellular processes like growth and migration. nih.govfrontiersin.org
The functional roles of CB2R are predominantly immunomodulatory. wjgnet.com Activation of CB2R on immune cells can modulate cytokine release, influence immune cell migration, and generally promote an anti-inflammatory state. frontiersin.orgmdpi.com In recent years, the discovery of CB2R expression within the CNS, particularly on glial cells and some neuronal populations, has expanded its perceived role to include neuroinflammation and neuroprotection. mdpi.comfrontiersin.org
Constitutive Expression Patterns of CB2R
Under normal physiological conditions, CB2R is expressed at high levels in cells and tissues of the immune system. mdpi.com Initial studies identified CB2R mRNA in the spleen, tonsils, and thymus. wikipedia.org Its expression has been confirmed on a wide range of immune cells, including B-cells, natural killer cells, monocytes, macrophages, and T-cells. mdpi.comwikipedia.org Among peripheral blood mononuclear cells, B cells and natural killer cells show particularly strong expression, while T cells and monocytes have moderate to low levels. mdpi.com
In contrast, the constitutive expression of CB2R in the central nervous system is relatively low compared to its abundance in the immune system. frontiersin.orgmdpi.com Low levels of CB2R have been detected in various brain regions, including the brainstem, cerebellum, and cortex, as well as on microglia, the resident immune cells of the brain. frontiersin.orgunipi.it There has been historical debate regarding neuronal expression of CB2R, but several studies have now reported its functional presence in specific neuronal populations, including in the hippocampus and brainstem. frontiersin.orgunipi.it
| Cell / Tissue Type | Constitutive CB2R Expression Level |
| Spleen, Tonsils, Lymphoid Tissues | High |
| B-Cells, Natural Killer Cells | High |
| Monocytes, Macrophages, Neutrophils | Moderate to Low |
| T-Cells | Low |
| Brain (Microglia, some Neurons) | Low |
Inducible Expression of CB2R in Pathophysiological States
A key feature of the CB2 receptor is that its expression can be significantly upregulated in response to injury, inflammation, or disease. mdpi.comnih.gov This inducible nature makes it a potential biomarker and therapeutic target for a variety of pathological conditions. During inflammation, the number of CB2 receptors on immune cells and other affected cells increases. mdpi.com
In the central nervous system, where basal expression is low, CB2R levels are markedly enhanced in activated microglia surrounding sites of inflammation or neuronal injury. nih.gov This upregulation has been observed in numerous neuroinflammatory and neurodegenerative conditions. mdpi.comnih.gov For instance, increased CB2R expression is found in models of neuropathic pain, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. mdpi.comunipi.itnih.gov This inducible expression on reactive microglia is a critical component of the brain's response to insults, and modulation of these receptors can influence the neuroinflammatory process. mdpi.comnih.gov
Historical Context of CB2 Inhibitor Development in Research
These early inhibitors were instrumental in differentiating the functions of CB2R from those of the psychoactive CB1R. They allowed researchers to confirm that many of the immunomodulatory effects of cannabinoids were indeed mediated by CB2R. The development of these tools was crucial for preclinical studies investigating the role of CB2R in pain, inflammation, and neurodegenerative diseases. The ability to selectively block the receptor provided definitive evidence of its involvement in various cellular pathways and disease models, paving the way for the design of more refined modulators. frontiersin.orgscbt.com
Introduction of CB2 Inhibitor, 5 as a Representative Research Compound
In the landscape of cannabinoid research, novel compounds are often synthesized in series and assigned numerical identifiers for testing and characterization. "this compound" represents such a compound—a specific molecule within a library developed to probe the structure-activity relationships of CB2R ligands. While not a universally recognized name, it serves as a placeholder for a new chemical entity designed for high selectivity and potency as a CB2 receptor inhibitor.
Research compounds like "this compound" are typically the result of a medicinal chemistry campaign aimed at optimizing properties like binding affinity, selectivity over the CB1 receptor, and metabolic stability. The development process involves synthesizing derivatives of a known chemical scaffold and evaluating their pharmacological profiles. For instance, a research program might yield a series of pyrazole-derived compounds, with "compound 5" emerging as the lead candidate due to superior characteristics.
The primary use of such a compound is in preclinical research to dissect the function of CB2R. In in vitro studies, "this compound" would be used in assays to determine its binding affinity (Ki) and its functional activity (e.g., its ability to block agonist-induced inhibition of cAMP). A key characteristic would be its selectivity, demonstrated by a significantly higher affinity for CB2R compared to CB1R and other off-target receptors. In in vivo animal models, a compound like "this compound" would be used to explore the systemic or CNS-specific consequences of CB2R blockade in various disease states, such as the neuroinflammatory model of GVHD mentioned previously. jci.org The findings from these studies help to validate (or invalidate) the CB2 receptor as a therapeutic target and guide the development of future medicines.
Table of Representative CB2 Inhibitor Research Data (based on AM630)
| Parameter | Value | Description |
| Compound Type | Antagonist / Inverse Agonist | Blocks or reverses the receptor's basal activity. |
| CB2 Binding Affinity (Ki) | ~31.2 nM | A measure of the drug's binding strength to the CB2 receptor. |
| CB1 Binding Affinity (Ki) | >1000 nM | A measure of the drug's binding strength to the CB1 receptor. |
| Selectivity Ratio (CB1 Ki / CB2 Ki) | >32 | Indicates the compound is significantly more selective for the CB2 receptor over the CB1 receptor. |
| Primary Research Use | To selectively block CB2R in vitro and in vivo to study its function. | Used as a tool to investigate the role of CB2R in immune and central nervous systems. |
Data synthesized from characteristics of the well-documented CB2 inhibitor, AM630.
Significance and Objectives of In-depth Research on this compound
The significance of in-depth research on this compound lies in its potential to serve as a precise pharmacological tool and a lead compound for drug development. The primary objective of studying this inhibitor is to gain a deeper understanding of the therapeutic implications of blocking the CB2 receptor. By selectively inhibiting CB2, researchers can investigate its role in modulating immune responses, inflammation, and pain signaling pathways.
A key objective is to characterize the inhibitor's binding affinity, selectivity, and functional activity at the CB2 receptor. This involves detailed in vitro studies to determine its potency in blocking agonist-induced signaling and its effects on basal receptor activity. Such data is crucial for establishing a clear structure-activity relationship (SAR), which can guide the design of next-generation inhibitors with improved pharmacological properties.
Furthermore, in vivo studies in animal models of disease are essential to validate the therapeutic potential of CB2 inhibition. Research on this compound aims to explore its efficacy in conditions where the CB2 receptor is thought to be dysregulated, such as chronic inflammatory states or certain cancers. The findings from these studies can provide critical proof-of-concept for the development of novel therapeutics that target the CB2 receptor. Ultimately, the comprehensive investigation of this compound contributes to the broader goal of translating our understanding of the endocannabinoid system into effective clinical treatments.
An article focusing on the chemical compound "this compound" is not feasible at this time due to a lack of available scientific literature on a specific molecule identified by this name. Searches for "this compound" did not yield specific data related to its molecular pharmacology, binding kinetics, or signal transduction mechanisms.
For a detailed article to be generated, a specific chemical name or identifier (like a CAS number or a more formal chemical name) for "this compound" would be required. The current designation is too generic to pinpoint a unique compound and its associated research data.
Scientific literature on cannabinoid receptor 2 (CB2) inhibitors is extensive, but it refers to numerous distinct chemical compounds. Without a more specific identifier, it is impossible to provide the requested detailed analysis of binding affinities, selectivity profiles, and effects on intracellular signaling pathways for "this compound."
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-[(14-methyl-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraen-6-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-16-7-9-20-19(13-16)18-5-3-6-21-24(18)26(20)12-4-11-25(21)15-17-8-10-23(28-2)22(27)14-17/h7-10,13-14,21,27H,3-6,11-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYRZMSEIXKEEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCCN(C4C3=C2CCC4)CC5=CC(=C(C=C5)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Pharmacology and Receptor Interactions of Cb2 Inhibitor, 5
Receptor Activation and Signal Transduction Mechanisms of CB2 Inhibitor, 5
Impact on Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades
The mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a multitude of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. nih.gov The MAPK family includes three major kinases: Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), p38 MAPK, and c-Jun N-terminal Kinase (JNK). nih.govyoutube.com The CB2 receptor is known to modulate these pathways, and AM630, as an antagonist/inverse agonist, plays a key role in dissecting this regulation.
The ERK1/2 pathway is typically associated with cell survival and proliferation. Studies investigating the direct effect of AM630 on ERK1/2 phosphorylation have shown varied results. In some experimental models, such as mouse brain cortex, acute treatment with AM630 did not significantly alter the basal phosphorylation of ERK1/2. explorationpub.com However, its primary role is often observed in its ability to antagonize the effects of CB2 agonists. For example, the inhibitory effects of the CB1/CB2 agonist WIN55,212-2 on ERK1/2 activity in skeletal muscle cells were not affected by AM630, confirming the effect was CB1-mediated in that system. diabetesjournals.org Conversely, in studies where CB2 agonists like JWH133 or cannabidiol (B1668261) (CBD) induce ERK1/2 phosphorylation, this effect can be blocked by pretreatment with AM630, demonstrating that the activation is CB2-dependent. nih.gov This highlights AM630's utility in confirming CB2-mediated ERK1/2 signaling.
| Cell/Tissue Type | Agonist | Effect of Agonist on p-ERK1/2 | Effect of AM630 | Finding | Citation |
| Mouse Brain Cortex | None | - | No significant change in basal p-ERK1/2 | AM630 alone does not alter basal ERK1/2 activation. | explorationpub.com |
| Skeletal Muscle Cells | WIN55,212-2 | Decrease | No effect on agonist action | Confirms agonist effect is CB1-mediated, not CB2. | diabetesjournals.org |
| Human Neuroblastoma Cells | CBD | Increase | Attenuates CBD-induced increase | Demonstrates CBD-induced autophagy involves CB2-mediated ERK1/2 activation. | nih.gov |
| BT474 Cancer Cells | HU-308 / LPI | Increase | Blocks agonist-induced increase | Shows ERK1/2 phosphorylation is mediated by CB2R-GPR55 heteromers. | researchgate.net |
The p38 MAPK pathway is strongly activated by stress stimuli and inflammatory cytokines and is critically involved in regulating inflammation and apoptosis. youtube.comopenrheumatologyjournal.com AM630 has been instrumental in demonstrating the role of the CB2 receptor in modulating this pathway. Typically, CB2 receptor activation by agonists leads to a suppression of p38 MAPK activation, contributing to anti-inflammatory effects. The administration of AM630 can reverse these effects. For instance, in models of pancreatitis and inflammatory pain, the protective or anti-inflammatory effects of CB2 agonists were prevented by AM630. nih.govresearchgate.netnih.gov In a study on bone marrow mesenchymal stem cells, cannabidiol (CBD) was found to promote osteogenic differentiation in an inflammatory environment by activating the p38 MAPK pathway via the CB2 receptor; this effect was blunted when the CB2 receptor was inhibited by AM630. koreamed.org This demonstrates that AM630 acts as a functional antagonist to CB2-mediated regulation of p38 MAPK signaling.
The JNK pathway, another branch of the MAPK family, is involved in cellular responses to stress, including apoptosis, inflammation, and differentiation. mdpi.com The interaction of AM630 with the JNK pathway is particularly complex and demonstrates its nature as an inverse agonist. Acute administration of AM630 has been shown to increase the basal activation (phosphorylation) of JNK in the mouse brain (cortex, cerebellum, and striatum). researchgate.netnih.gov This increase in JNK activation was associated with a rise in pro-apoptotic markers. nih.gov In contrast, chronic or repeated treatment with AM630 led to a reversal of this effect, resulting in a decrease in cortical JNK activation. researchgate.netnih.gov This suggests that prolonged exposure to the inverse agonist abolishes the constitutive activity of the CB2 receptor, after which the ligand may behave more like a traditional agonist, reducing JNK activity. nih.gov
| Treatment | Tissue | Effect on JNK Phosphorylation | Implication | Citation |
| Acute AM630 | Mouse Cortex | Increase (+61–148%) | Pro-apoptotic signaling | nih.gov |
| Acute AM630 | Mouse Cerebellum | Increase (+34–40%) | Pro-apoptotic signaling | nih.gov |
| Acute AM630 | Mouse Striatum | Increase (+33–42%) | Pro-apoptotic signaling | nih.gov |
| Chronic AM630 | Mouse Cortex | Decrease (-36%) | Reversal of acute effect, potential tolerance/desensitization | researchgate.netnih.gov |
| BCP (agonist) + AM630 | Glioblastoma Cells | Reverses BCP-induced decrease | Confirms BCP's anti-proliferative effect is CB2-JNK mediated. | mdpi.com |
p38 MAPK Activation
Influence on Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth while inhibiting apoptosis. Activation of the CB2 receptor by agonists generally leads to the activation of the PI3K/Akt pathway, contributing to pro-survival and protective effects. AM630 has been consistently shown to antagonize these effects. In studies on an astrocyte model of epilepsy, the CB2 agonist JWH133 promoted cell cycle progression and survival by upregulating the expression of key proteins in the PI3K/Akt pathway; these effects were ameliorated by AM630. nih.govspandidos-publications.com Similarly, in other models, the protective effects of CB2 activation, which were dependent on PI3K/Akt signaling, were downregulated or inhibited by AM630. realmofcaring.orgscispace.com This solidifies the role of AM630 as a tool to block CB2-dependent activation of this pro-survival pathway.
Regulation of Intracellular Calcium Mobilization and Ion Channel Modulation
The relationship between AM630 and intracellular calcium ([Ca²⁺]i) is multifaceted. Some studies report that in host cells expressing only CB2 receptors, no direct modulation of ion channels or alterations of intracellular Ca²⁺ were observed. 7tmantibodies.com However, other research indicates a more complex role. AM630 has been shown to antagonize the [Ca²⁺]i mobilization induced by CB2 agonists in certain cell types. acs.orgaacrjournals.org For example, in breast cancer cells, AM630 blocked the inhibitory effect of a CB2 agonist on CXCL12-mediated calcium mobilization. aacrjournals.org
Interestingly, in some specific contexts, particularly in sensory neurons, AM630 itself has been found to activate TRPA1 channels, leading to a robust influx of calcium. glpbio.comapexbt.comnih.gov This effect appears to be an off-target action, independent of CB2 receptors, and can lead to the subsequent desensitization of other channels like TRPV1. apexbt.comnih.gov This highlights the importance of considering potential off-target effects when interpreting data from experiments using AM630.
Beta-Arrestin Recruitment and Receptor Desensitization/Internalization Dynamics
G protein-coupled receptor (GPCR) signaling is terminated through a process called desensitization, which often involves receptor phosphorylation by GPCR kinases (GRKs) and the subsequent recruitment of β-arrestin proteins. nih.gov β-arrestins not only uncouple the receptor from G proteins but also initiate their own signaling cascades and mediate receptor internalization. nih.govpromega.com
Activation of the CB2 receptor by agonists like CP55,940 or cannabichromene (B1668259) (CBC) has been shown to induce receptor internalization and desensitization. biorxiv.org AM630, acting as an antagonist, can prevent this agonist-induced loss of cell surface CB2 receptors. biorxiv.org This demonstrates its ability to block the initial steps leading to desensitization. Studies on CB2 receptor variants have used AM630 in its capacity as an inverse agonist to determine the basal activity and its effect on β-arrestin pathways. nih.gov While AM630's direct effect on β-arrestin recruitment is primarily to block the action of agonists, its inverse agonism implies it stabilizes a receptor conformation that is inactive and not conducive to GRK phosphorylation or β-arrestin binding. nih.gov
Functional Selectivity (Bias) Profiling of this compound
Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one of several signaling pathways coupled to a single receptor. nih.gov G protein-coupled receptors (GPCRs), like the CB2 receptor, can signal through canonical G protein-dependent pathways (e.g., inhibition of adenylyl cyclase and cyclic AMP) and non-canonical pathways, such as the recruitment of β-arrestin. nih.govmdpi.com Ligands that show a bias toward one pathway over another are of significant interest as they may offer more targeted therapeutic effects. nih.govexplorationpub.com
In the case of Compound 5, its pharmacological profile demonstrates such bias, primarily due to a lack of complete characterization across all pathways. Research into a series of 1,8-naphthyridin-2(1H)-one-3-carboxamides evaluated their functional activity at the CB2 receptor through two main assays: a β-arrestin 2 recruitment assay and a functional cyclic AMP (cAMP) formation assay. researchgate.netresearchgate.net
In the β-arrestin 2 recruitment assay, which measures the ligand's ability to promote the interaction between the CB2 receptor and β-arrestin 2, Compound 5 was identified as a CB2 receptor agonist. researchgate.net It demonstrated a half-maximal effective concentration (EC₅₀) of 29.6 nM. researchgate.net
However, when its activity was to be assessed in the canonical G protein pathway via a forskolin-mediated cAMP production assay, Compound 5 was found to be insoluble under the specific experimental conditions. researchgate.net Consequently, its efficacy and potency for the G protein-mediated inhibition of adenylyl cyclase could not be determined in that study. This lack of data for a key canonical pathway, contrasted with its confirmed activity in the β-arrestin pathway, is a critical finding in its functional profile.
The table below summarizes the functional activity of Compound 5 in the β-arrestin 2 assay as reported in the literature, alongside related compounds from the same chemical series for comparison.
Table 1: Functional Activity of Compound 5 and Comparators at the CB2 Receptor
| Compound | CB2 β-arrestin 2 Recruitment (EC₅₀ in nM) |
|---|---|
| Compound 5 | 29.6 |
| Compound A1 | 17.6 |
| Compound A2 | 29.6 |
| Compound 14 | 20.6 |
Data sourced from a study on U2OS cells expressing human CB2 receptors. researchgate.net
This profile suggests that Compound 5 is an active agonist for the β-arrestin pathway, but its effects on G-protein signaling remain uncharacterized due to experimental limitations.
Crosstalk with Other Intracellular Signaling Networks
While direct experimental studies detailing the specific crosstalk of Compound 5 with other intracellular signaling networks are not present in the available literature, the potential for such interactions can be inferred from the known behavior of its target, the CB2 receptor. The CB2 receptor is known to engage in significant crosstalk with other receptor systems and signaling cascades, which can modulate its function and downstream effects. mdpi.comacs.org
CB1-CB2 Receptor Heterodimerization: The CB2 receptor can form heterodimers with the cannabinoid type 1 (CB1) receptor. researchgate.netnih.gov This physical interaction can create a novel functional unit with distinct signaling properties compared to the individual receptors (homomers). For instance, in a neuronal cell model, the co-activation of CB1 and CB2 receptors within a heteromer resulted in a negative cross-talk, inhibiting Akt phosphorylation. nih.gov This suggests that in tissues where both receptors are present, the ultimate cellular response to a CB2 ligand could be influenced by the activation state of the CB1 receptor. nih.gov
Crosstalk with Chemokine Receptors (CXCR4): Evidence points to significant crosstalk between the CB2 receptor and the C-X-C chemokine receptor type 4 (CXCR4). acs.orgrealmofcaring.orgplos.org Activation of the CB2 receptor by an agonist has been shown to inhibit CXCL12-induced signaling through CXCR4. nih.govplos.org This includes the inhibition of downstream pathways such as the phosphorylation of p44/p42 ERK (MAPK) and Akt. realmofcaring.orgplos.org This interaction is significant as the CXCR4/CXCL12 axis is crucial for cell migration and immune responses. nih.govrealmofcaring.org Therefore, a CB2 ligand like Compound 5 could potentially modulate cellular processes that are primarily driven by chemokine signaling.
Crosstalk with Toll-Like Receptors (TLR-4): The CB2 receptor signaling pathway can interact with the Toll-like receptor 4 (TLR-4) signaling pathway, which is a key component of the innate immune system activated by lipopolysaccharide (LPS). mdpi.comnih.gov Studies have shown that CB2 receptor activation can attenuate the inflammatory signaling triggered by TLR-4 activation. mdpi.comexplorationpub.comresearchgate.net For example, pretreatment with a CB2 agonist significantly reduced LPS-induced activation of ERK1/2 and NF-κB, leading to a decrease in the release of pro-inflammatory cytokines. mdpi.com This suggests a reciprocal regulatory relationship where the endocannabinoid system, acting through CB2, can dampen TLR-mediated inflammatory responses. mdpi.comnih.gov
Interaction with Insulin (B600854) Receptor Signaling: The CB2 receptor is expressed in pancreatic beta-cells and can influence insulin secretion. nih.gov The endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) has been shown to regulate calcium signals in beta-cells through the CB2 receptor, resulting in decreased insulin secretion. nih.gov Furthermore, broader studies on cannabinoid receptors show they can inhibit insulin receptor signaling. physiology.orgnih.gov This indicates a potential for crosstalk between the CB2 receptor and the insulin signaling network, which has implications for metabolic regulation. plos.org
Structure Activity Relationship Sar and Rational Design Paradigms for Cb2 Inhibitor, 5 Analogues
Synthetic Methodologies and Chemical Derivatization Strategies for CB2 Inhibitor, 5
The synthesis of various CB2R inhibitors, including analogues of "this compound," employs diverse synthetic routes tailored to the core scaffold being developed. For instance, the synthesis of 1,8-naphthyridin-2(1H)-one-3-carboxamides, a class of potent CB2R agonists, often begins with the N-alkylation of a 1,8-naphthyridine-3-carboxamide core. acs.org This is typically achieved using an appropriate halogenated reagent in the presence of a base like cesium carbonate in a solvent such as dimethylformamide (DMF). acs.orgacs.org Subsequent modifications, such as the hydrolysis of ester groups to carboxylic acids or the conversion of alcohols to fluorides, allow for the creation of a library of derivatives for SAR studies. acs.org
For biphenylic carboxamides, a common strategy involves the reaction of a cycloalkanecarboxylic acid with oxalyl chloride to form an acyl chloride. acs.org This reactive intermediate can then be coupled with an appropriate amine to form the desired amide. Further derivatization, such as bromination of the biphenyl (B1667301) ring system followed by N-alkylation, enables the introduction of diverse substituents to probe their effect on receptor binding and function. acs.org Similarly, the synthesis of pyrazole-based inhibitors often involves building the heterocyclic ring and then modifying its substituents through coupling reactions and functional group transformations. nih.gov These systematic derivatization strategies are crucial for exploring the chemical space around a lead compound and optimizing its biological activity.
Identification of Key Pharmacophoric Elements and Structural Features for CB2R Inhibition
Pharmacophore modeling is a cornerstone in the rational design of CB2R inhibitors, helping to identify the essential three-dimensional arrangement of chemical features required for binding and antagonism/inverse agonism. These models are typically generated based on a set of known active ligands. sci-hub.seacs.org
Key pharmacophoric features for CB2 receptor ligands commonly include:
Hydrogen Bond Acceptors and Donors: These are critical for anchoring the ligand within the receptor's binding pocket. For example, the amide group present in many pyrazole (B372694) and carboxamide-based inhibitors is a crucial interaction point. nih.gov
Hydrophobic and Aromatic Features: The CB2R binding pocket contains several hydrophobic and aromatic residues, making these interactions vital for ligand affinity. sci-hub.senottingham.ac.uk Pharmacophore models often include features representing aliphatic, alicyclic, or aromatic moieties that engage in van der Waals and π-π stacking interactions with the receptor. nih.gov
Through computational approaches like deep learning and pharmacophore-based virtual screening, researchers have successfully identified novel scaffolds for CB2 antagonists and inverse agonists, such as acetamide (B32628) derivatives. sci-hub.seacs.orgmdpi.com These studies confirm that a combination of specific hydrogen bonding, hydrophobic, and aromatic interactions defines the signature for a potent and selective CB2R inhibitor.
Systematic Elucidation of Substituent Effects on CB2R Affinity and Selectivity
The systematic modification of a lead compound's structure is fundamental to understanding how different substituents influence its interaction with the CB2 receptor. This process allows for the fine-tuning of affinity (how tightly the ligand binds) and selectivity (its preference for CB2R over CB1R).
Different molecular scaffolds serve as the foundation for various classes of CB2R inhibitors, each with its own characteristic SAR profile.
Pyrazole: The 1,5-diarylpyrazole scaffold is a classic framework for cannabinoid receptor ligands, most famously represented by the antagonist/inverse agonist SR144528. mdpi.comnih.govmdpi.com SAR studies on pyrazole analogues reveal that modifications to the aryl rings and the carboxamide substituent at position 3 are critical. nih.govnih.gov For instance, replacing the pyrazole ring of SR144528 with a bioisosteric pyrrole (B145914) ring can maintain high affinity and selectivity. nih.govnih.gov In other pyrazole series, shifting the carboxamide group from position 3 to 4 can drastically alter binding affinity, highlighting the precise positional requirements for receptor interaction. nih.gov
Benzimidazole (B57391): Benzimidazole-based compounds have emerged as a versatile class of CB2 ligands, capable of acting as both agonists and inverse agonists depending on their substitution patterns. nih.govnih.gov SAR studies have shown that a carboxamide or sulfonamide group at the C5 position can confer high CB2 selectivity. mdpi.com For example, a C5 carboxamide-substituted benzimidazole was found to have a 970-fold selectivity for CB2R over CB1R. mdpi.com The substituent at the N1 position is also crucial; bulky lipophilic chains can enhance agonist activity. nih.gov Furthermore, the nature of the group at the C2 position, such as a 2-chlorobenzyl substituent, can significantly increase potency. mdpi.comnih.gov
Biphenyl: Biphenylic carboxamides represent another important class of CB2R modulators. nih.govresearchgate.net In these compounds, a large cycloalkyl group (e.g., cycloheptyl) attached to the carboxamide function generally improves both affinity and selectivity for CB2R. nih.govresearchgate.net The functional activity of these ligands is strongly dictated by the substituents at the C5 and C4' positions of the biphenyl scaffold. researchgate.netrsc.org Studies have shown that these positions can act as a "functional switch"; for example, introducing a phenyl group at position 5 can shift a compound's activity from agonism to inverse agonism. researchgate.net A methoxy (B1213986) group at this position can even convert full agonists and inverse agonists into neutral antagonists. rsc.org
Table 1: Influence of Molecular Scaffolds and Substituents on CB2R Affinity
| Scaffold | Compound/Derivative | Key Substituent(s) | CB2R Kᵢ (nM) | Selectivity (CB1 Kᵢ / CB2 Kᵢ) | Reference |
| Benzimidazole | 5-Carboxamide derivative | R = cyclobutylmethyl at N1 | 1.6 | 1947 | nih.gov |
| 1-butyl-2-(3,4-dichlorobenzyl)-5-trifluoromethylbenzimidazole (11) | 1-butyl, 2-(3,4-dichlorobenzyl) | 370 | 27.03 | nih.gov | |
| 1-[2-(N,N-diethylamino)ethyl]-2-(4-ethoxybenzyl)-5-trifluoromethylbenzimidazole (3) | 1-[2-(N,N-diethylamino)ethyl], 2-(4-ethoxybenzyl) | 420 | >23 | nih.gov | |
| Pyrazole | SR144528 | N-fenchyl carboxamide | 0.6 | >1000 | mdpi.com |
| Fenchyl pyrrole analogue (6) | Bioisosteric pyrrole core, N-fenchyl | Low nM range | High | nih.gov | |
| Indeno[1,2-c]pyrazole | Analogue 22 | 6-chloro-7-methyl-disubstitution | 22.8 | 195.6 | |
| Biphenyl | Biphenylic Carboxamide (Compound 18) | Phenyl group at C5 | 11.2 (IC₅₀) | >892 | researchgate.net |
The binding of a ligand to the CB2 receptor is a complex interplay of various non-covalent forces. Hydrophobic interactions and hydrogen bonds are paramount in ensuring high-affinity and selective binding.
Molecular docking and mutagenesis studies have revealed that the CB2R binding pocket is lined with several aromatic and aliphatic amino acid residues, creating significant hydrophobic patches. nih.govnottingham.ac.uk Ligands designed with complementary hydrophobic moieties, such as the adamantyl group in some carboxamide inhibitors or the biphenyl core itself, can achieve high affinity through favorable van der Waals forces and the hydrophobic effect. nih.govrsc.org Aromatic stacking interactions, particularly with key tryptophan (W) and phenylalanine (F) residues in transmembrane helices, are also critical for stabilizing the ligand-receptor complex. nih.govnottingham.ac.uk
Hydrogen bonding provides directional interactions that are crucial for orienting the ligand correctly and for conferring selectivity. In many pyrazole-based antagonists like SR144528, the amide N-H group is a critical hydrogen bond donor. nih.gov Docking studies predict this amide NH forms a key hydrogen bond with the aspartate residue D275 in the third extracellular loop of the CB2R. nih.gov The importance of this interaction is confirmed by SAR studies showing that removal or modification of the amide group leads to a significant loss of affinity. nih.gov Similarly, in other ligand classes, carbonyl oxygens or heterocyclic nitrogen atoms frequently act as hydrogen bond acceptors, interacting with donor residues within the binding site. nottingham.ac.uknih.gov
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in ligand-receptor interactions. Since receptors are chiral environments, they can differentiate between stereoisomers (enantiomers and diastereomers) of a ligand, often resulting in one isomer having significantly higher affinity or a different functional effect than the others. nih.gov
For CB2R inhibitors that contain chiral centers, such as those with bulky, chiral cycloalkyl groups like the fenchyl group in SR144528, enantiomeric purity is critical. nih.govscbt.com The specific (1S)-endo configuration of the fenchyl group is essential for its high-affinity binding. nih.gov The development of ligands often involves the synthesis and testing of individual stereoisomers to identify the most active one. google.comgoogle.com For example, studies on chiral analogues of the endocannabinoid anandamide (B1667382) have demonstrated clear stereoselectivity for both CB1 and CB2 receptors. nih.gov Therefore, controlling the stereochemistry during synthesis is a key consideration in the rational design of potent and selective CB2R inhibitors.
Role of Hydrophobic Interactions and Hydrogen Bonding in Ligand-Receptor Recognition
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry provides powerful tools to guide the design and optimization of CB2R inhibitors, saving significant time and resources compared to traditional trial-and-error synthesis.
Homology Modeling: In the absence of a high-resolution crystal structure, homology models of the CB2 receptor have been constructed using the structures of related G-protein coupled receptors (GPCRs) as templates. nottingham.ac.ukmdpi.com These models provide a three-dimensional representation of the receptor, enabling the visualization of the binding pocket and the prediction of ligand binding modes.
Molecular Docking: Docking simulations are used to predict the preferred orientation of a ligand when bound to the receptor model. nih.govmdpi.comnih.gov This technique helps to rationalize observed SAR data, for example, by showing how a more active analogue forms stronger or additional interactions with the receptor compared to a less active one. nih.govx-mol.net It is also used in virtual screening to identify potential new hits from large chemical databases. mdpi.com
Pharmacophore Modeling: As discussed previously, pharmacophore models define the essential chemical features required for activity. sci-hub.senih.gov They are used to screen compound libraries for molecules that match the pharmacophore and are therefore likely to be active. acs.orgmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing researchers to assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the receptor. nih.govmdpi.comx-mol.net Calculating the binding free energy using methods like MM-GBSA can provide a more accurate prediction of binding affinity than docking scores alone. nih.gov
Together, these computational approaches create a robust in silico platform for understanding ligand-receptor interactions at a molecular level, predicting the activity of new designs, and prioritizing compounds for synthesis and biological testing. x-mol.netmdpi.com
Homology Modeling of the CB2 Receptor and Ligand Docking Simulations
In the absence of a crystal structure for the CB2 receptor for many years, homology modeling has been a crucial tool. uctm.educapes.gov.brnottingham.ac.uk Researchers have constructed three-dimensional models of the human CB2 receptor based on the crystal structures of other G-protein-coupled receptors (GPCRs) with which it shares sequence identity, such as the A2A adenosine (B11128) receptor and bovine rhodopsin. nottingham.ac.ukresearchgate.netnih.govnih.gov The process typically involves obtaining the target protein sequence from databases like UniProt, identifying suitable templates from the Protein Data Bank (PDB), and using software like Swiss-Model to build the 3D structure. uctm.edu
Once a homology model is generated, ligand docking simulations are performed to predict the binding modes of inhibitors like this compound and its analogues. uctm.educapes.gov.br Software such as GOLD and Glide are commonly used for these simulations. uctm.edunih.gov These studies help in understanding the key interactions between the ligand and the receptor's binding pocket. For instance, docking studies have revealed that interactions with specific amino acid residues, such as Phe183, are critical for binding. mdpi.com
A study involving a compound designated AS-5, which can be considered analogous to this compound, utilized docking simulations with CB2 models based on PDB IDs 5ZTY (inactive state) and 6PT0 (active state). researchgate.net The simulations showed that in the inactive state model, AS-5 forms a hydrogen bond with Ser285 and π-π stacking interactions with Phe94, His95, Phe183, and Trp194. researchgate.net These findings provide a structural basis for the compound's antagonist activity.
| Computational Tool | Application in CB2 Research | Reference |
| Swiss-Model | Homology modeling of the CB2 receptor. | uctm.edu |
| GOLD 5.2 | Molecular docking of cannabinoid ligands to the CB2 receptor model. | uctm.edu |
| Glide | Docking simulations for virtual screening of CB2 ligands. | nih.gov |
| AutoDock | Used for docking studies to predict binding affinities. | |
| MOE | Used for building 3D-QSAR models and docking studies. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For CB2 inhibitors, 2D and 3D-QSAR models have been developed to predict the binding affinity of new analogues and to guide their design. acs.orgkcl.ac.uktandfonline.com
These models are built using a "training set" of compounds with known activities. nih.gov Various molecular descriptors, which quantify different aspects of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated. nih.govkcl.ac.uk Statistical methods, such as partial least squares (PLS) regression, are then used to create a correlation model. nih.gov The predictive power of the QSAR model is then validated using a "test set" of compounds not included in the model's development. nih.gov
Several QSAR models for CB2 ligands have been reported, often demonstrating good predictive capabilities. nih.govkcl.ac.uktandfonline.com For example, a study on triaryl bis-sulfone CB2 antagonists developed a QSAR model using both pharmacophore features and shape complementarity descriptors. nih.gov These models are valuable tools for virtual screening and for prioritizing compounds for synthesis and biological testing. nih.govkcl.ac.uk
| QSAR Model Type | Descriptors Used | Key Findings | Reference |
| 3D-QSAR | Steric and electrostatic fields (from CoMFA/CoMSIA) | Identified key structural regions influencing potency and selectivity. | researchgate.netkcl.ac.uk |
| 2D-QSAR | Topological, constitutional, and quantum-chemical descriptors | Developed predictive models for binding affinity based on 2D structural features. | tandfonline.com |
| Pharmacophore-based QSAR | Unity Query fit, Surflex-Sim similarity | Established a scoring function to predict biological properties of virtual hits. | nih.gov |
Pharmacophore Development and Virtual Screening for Novel Scaffolds
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific receptor. sci-hub.senih.govacs.org For CB2 inhibitors, pharmacophore models have been developed based on known active ligands or from ligand-receptor complex structures. acs.orgsci-hub.se
These pharmacophore models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active. acs.orgsci-hub.seacs.org This approach is significantly faster than structure-based docking and allows for the discovery of structurally diverse scaffolds. sci-hub.se Successful virtual screening campaigns have led to the identification of new CB2 antagonists with nanomolar affinities. nih.govacs.org For instance, a pharmacophore-based workflow led to the identification of acetamide derivatives as a new class of CB2-selective antagonists. sci-hub.senih.govacs.org
| Pharmacophore Feature | Description | Importance for CB2 Binding |
| Aromatic Ring | A planar, cyclic, conjugated system. | Essential for π-π stacking interactions with aromatic residues like Phe183 and Trp258. |
| Hydrogen Bond Acceptor | An electronegative atom (e.g., O, N) that can accept a hydrogen bond. | Forms key interactions with residues like Ser285. |
| Hydrogen Bond Donor | A hydrogen atom attached to an electronegative atom. | Can interact with specific residues in the binding pocket. |
| Hydrophobic Group | A nonpolar chemical group. | Interacts with the highly hydrophobic orthosteric binding site of the CB2 receptor. |
Molecular Dynamics Simulations to Elucidate Ligand-Induced Conformational Changes
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the CB2 receptor upon ligand binding. researchgate.netmdpi.comnih.gov These simulations, often performed using software like GROMACS or Desmond, model the movement of atoms in the receptor-ligand complex over time, typically on the nanosecond to microsecond scale. nih.govmdpi.com
MD simulations are used to assess the stability of the receptor-ligand complex, analyze conformational changes induced by the ligand, and refine homology models. nih.govmdpi.comnih.gov Key analyses include calculating the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.govmdpi.com For CB2, MD simulations have been used to study the conformational changes associated with agonist versus antagonist binding, including the movement of transmembrane helices and the behavior of the "toggle switch" residue Trp258, which is thought to be crucial for receptor activation. nih.govnih.gov These simulations have shown that antagonists like this compound can stabilize an inactive conformation of the receptor. nih.gov
Strategies for Lead Optimization and Analogue Development Based on this compound
Once a lead compound like this compound is identified, lead optimization strategies are employed to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. nih.govuniversiteitleiden.nl
A common strategy is scaffold hopping , where the core chemical structure of the lead compound is replaced with a different scaffold while retaining the key pharmacophoric features. rsc.org This can lead to the discovery of novel chemical series with improved properties or a more favorable intellectual property position. rsc.org For example, replacing a nih.govacs.orgrsc.orgtriazolo[5,1-b]pyrimidin-7-one core with a pyrazolo[5,1-b]pyrimidin-7-one core resulted in a new series of potent and selective CB2 inverse agonists. rsc.org
Another key strategy involves the systematic modification of functional groups on the lead scaffold. researchgate.netnih.govnih.gov For CB2 ligands, this often involves exploring different substituents on aromatic rings or modifying linker lengths to optimize interactions within the binding pocket. nih.govnih.govwikipedia.org For instance, SAR studies on 1,8-naphthyridin-2(1H)-one-3-carboxamides revealed that introducing substituents at the C-6 position could switch the functional activity from agonism to antagonism. acs.org Similarly, in other series, modifying alkyl chain lengths has been shown to be a critical determinant of affinity and selectivity. nih.govacs.org
Addressing metabolic liabilities is also a crucial part of lead optimization. nih.gov This involves identifying metabolic "hot-spots" in the molecule and modifying the structure to improve metabolic stability and oral bioavailability, which are often challenges for the inherently lipophilic cannabinoid ligands. nih.gov
| Optimization Strategy | Description | Example in CB2 Ligand Development | Reference |
| Scaffold Hopping | Replacing the central core of a molecule with a structurally different one. | Switching from a 1,8-naphthyridine-4(1H)one-3-carboxamide to a pyrazolo[5,4-b]pyridin-4-one scaffold to improve affinity. | rsc.org |
| Functional Group Modification | Introducing, removing, or modifying functional groups to enhance desired properties. | Introduction of an aryl moiety at the 4-position of a 1,2-dihydro-2-oxo-pyridine ring to improve CB2 selectivity. | nih.gov |
| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties. | Addressing metabolic hot-spots by replacing metabolically labile groups. | nih.gov |
| Structure-Based Design | Using the 3D structure of the target to guide the design of more potent and selective analogues. | Designing ligands to exploit subtle differences between the CB1 and CB2 binding pockets to enhance selectivity. | nih.gov |
Preclinical Efficacy Studies of Cb2 Inhibitor, 5 in in Vitro and in Vivo Disease Models
Immunomodulatory and Anti-Inflammatory Effects
The cannabinoid receptor 2 (CB2R) is predominantly found on immune cells, and its activation is known to play a role in regulating inflammation. mdpi.comd-nb.infonih.gov Selective CB2R agonists have demonstrated anti-inflammatory properties in various experimental models. mdpi.comnih.gov This has spurred interest in understanding the therapeutic potential of compounds that target this receptor for a range of inflammatory conditions.
In Vitro Modulation of Immune Cell Function
In laboratory studies, activation of the CB2 receptor has been shown to influence key functions of immune cells. For instance, CB2R agonists can inhibit the migration of leukocytes, a critical process in the inflammatory response. ashpublications.orgnih.gov This has been observed in various immune cell types, including monocytes and T cells. ashpublications.orgnih.govfrontiersin.org
Furthermore, CB2R activation consistently leads to a decrease in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), by immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS). mdpi.commdpi.com Some studies also indicate that CB2R activation can modulate the production of anti-inflammatory cytokines. mdpi.com This dual action on cytokine production underscores the immunomodulatory potential of targeting the CB2 receptor.
**Table 1: Effects of CB2 Receptor Activation on Immune Cell Function *in vitro***
| Cell Type | Function Modulated | Outcome of CB2R Activation |
|---|---|---|
| Leukocytes | Migration | Inhibition ashpublications.orgnih.gov |
| Monocytes | Migration | Inhibition ashpublications.orgnih.gov |
| T cells | Migration | Inhibition ashpublications.orgfrontiersin.org |
| Immune Cells | Cytokine Production (pro-inflammatory) | Decreased mdpi.commdpi.com |
| Immune Cells | Cytokine Production (anti-inflammatory) | Modulated mdpi.com |
In Vivo Models of Acute Inflammation
The anti-inflammatory effects of activating the CB2 receptor have been confirmed in animal models of acute inflammation. A commonly used model is carrageenan-induced paw edema, where injection of carrageenan into the paw of a rodent causes localized swelling and inflammation.
Studies have shown that systemic administration of selective CB2R agonists, such as GW405833 and (E)-β-caryophyllene, significantly reduces paw edema in this model. nih.govmdpi.comworldwidejournals.comresearchgate.net This effect is often comparable to that of conventional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The reduction in swelling is associated with decreased infiltration of inflammatory cells, like neutrophils, into the tissue. nih.gov The anti-inflammatory effects of these CB2R agonists are typically reversed by the administration of a selective CB2R antagonist, confirming the involvement of the CB2 receptor. nih.govworldwidejournals.com
In Vivo Models of Chronic Inflammatory Conditions
The therapeutic potential of targeting the CB2 receptor extends to chronic inflammatory conditions. Preclinical studies have investigated the effects of CB2R agonists in models of colitis, arthritis, and experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis.
In models of inflammatory bowel disease (IBD), including colitis, CB2R agonists have been shown to ameliorate disease severity. frontiersin.orgoup.com Similarly, in arthritis models, activation of the CB2 receptor has been linked to reduced joint inflammation and damage. oup.com
In the EAE model, administration of CB2R agonists has been reported to reduce the clinical severity of the disease. frontiersin.orgmdpi.com This is accompanied by a decrease in inflammatory infiltrates in the central nervous system and a reduction in the production of pro-inflammatory mediators. mdpi.com These findings suggest that CB2R modulation could be a promising strategy for managing chronic inflammatory and autoimmune diseases. frontiersin.orgmdpi.com
Neuroinflammation and Neuroprotective Mechanisms
Beyond its role in peripheral inflammation, the CB2 receptor is also implicated in neuroinflammatory processes and has emerged as a potential target for neuroprotection. mdpi.comcore.ac.uk
In Vitro Studies on Microglial Activation and Astrogliosis
Microglia and astrocytes are key glial cells in the central nervous system that become activated in response to injury or inflammation. While this activation is initially a protective response, chronic activation can contribute to neuronal damage. researchgate.net
Studies have shown that CB2 receptors are expressed on microglia, and their expression is upregulated during neuroinflammation. researchgate.netfrontiersin.org Activation of these receptors on microglial cells has been shown to suppress their pro-inflammatory responses. mdpi.comcore.ac.ukfrontiersin.org For instance, CB2R agonists can inhibit the production of pro-inflammatory cytokines and other neurotoxic factors by activated microglia. mdpi.comcore.ac.uk Some research also suggests that CB2R activation can promote a shift in microglia from a pro-inflammatory (M1) to an anti-inflammatory and neuroprotective (M2) phenotype. mdpi.comcore.ac.uk
Similarly, CB2 receptors are found on astrocytes, and their activation can modulate astrogliosis, the reactive proliferation of astrocytes. mdpi.comfrontiersin.org By influencing the function of both microglia and astrocytes, CB2 receptor modulation may help to control neuroinflammation and create a more favorable environment for neuronal survival. mdpi.comfrontiersin.org
In Vivo Models of Neuropathic Pain
Neuropathic pain is a chronic pain state caused by damage or disease affecting the somatosensory nervous system. It is often associated with neuroinflammation. Several studies have demonstrated the efficacy of selective CB2R agonists in animal models of neuropathic pain, such as those induced by spinal nerve ligation. researchgate.netmdpi.comnih.govpnas.org
Table 2: Efficacy of CB2 Agonists in Spinal Nerve Ligation Models of Neuropathic Pain
| CB2 Agonist | Effect | Reference |
|---|---|---|
| AM1241 | Reversed tactile and thermal hypersensitivity | researchgate.netnih.govpnas.org |
| GW405833 | Attenuated mechanical and thermal hypersensitivity | mdpi.com |
| JWH-133 | Attenuated spontaneous pain and inhibited mechanically evoked neuronal responses | mdpi.comnih.gov |
| COR167 | Attenuated mechanical allodynia and thermal hyperalgesia | mdpi.com |
In these models, systemic or local administration of CB2R agonists like AM1241, GW405833, and JWH-133 has been shown to dose-dependently reverse or attenuate signs of neuropathic pain, such as mechanical allodynia (pain from a normally non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat). researchgate.netmdpi.comnih.govpnas.org These analgesic effects are blocked by CB2R antagonists but not by CB1R antagonists, indicating that the pain-relieving action is mediated specifically through the CB2 receptor. researchgate.netpnas.org The mechanism is thought to involve the suppression of neuroinflammatory responses, including the activation of microglia and the release of pro-inflammatory cytokines in the spinal cord. mdpi.com
In Vivo Models of Neurodegenerative Disorders (e.g., Alzheimer's disease, Parkinson's disease)
The cannabinoid receptor 2 (CB2R) has emerged as a potential therapeutic target in neurodegenerative disorders, with preclinical studies investigating the effects of CB2R ligands in various disease models. In the context of Alzheimer's disease (AD), upregulation of CB2 receptors has been observed in post-mortem brains of patients, particularly in association with amyloid-beta (Aβ)-enriched neuritic plaques. frontiersin.orgmdpi.com This finding is mirrored in transgenic animal models of AD, which also show an overexpression of CB2 receptors in brain regions affected by the disease's pathology. frontiersin.org
Studies using selective CB2 receptor agonists have shown promise in AD models. For instance, the agonist JWH-133 was found to reduce cognitive impairments and decrease microglial activation in Tg2576 mice. frontiersin.org Chronic treatment with JWH-133 also led to a reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, TNFα, and IFNγ, and decreased oxidative stress markers around plaques. researchgate.net Furthermore, another CB2R agonist, JWH-015, induced the clearance of Aβ in human macrophage cell lines and tissue samples. nih.gov However, some studies have noted that while CB2R activation can ameliorate several pathological features, it may not alter amyloid-β production or deposition. researchgate.net
In Parkinson's disease (PD) models, activation of microglial CB2 receptors has been shown to reduce microglial activation and functional deficits. frontiersin.org Various CB2-selective agonists have demonstrated neuroprotective effects across multiple PD models. nih.gov For example, agonists have been shown to protect against dopaminergic neurotoxicity and improve motor function deficits. nih.govnih.gov The neuroprotective effects of CB2R activation in PD models are often linked to the inhibition of neuroinflammation and the prevention of dopaminergic neuron death. nih.govbiorxiv.org Genetic models of PD, such as those with LRRK2 gene mutations, are also being used to investigate the upregulation of CB2 receptors in glial cells and the potential for selective ligands to modify disease progression. michaeljfox.org
Table 1: Effects of CB2 Agonists in In Vivo Models of Neurodegenerative Disorders
| Compound | Disease Model | Key Findings | Reference |
|---|---|---|---|
| JWH-133 | Alzheimer's Disease (Tg2576 mice) | Reduced cognitive impairment, decreased microglial activation, reduced pro-inflammatory cytokines. | frontiersin.orgresearchgate.net |
| JWH-015 | Alzheimer's Disease (human tissue/cells) | Induced clearance of amyloid-beta. | nih.gov |
| Various CB2 Agonists | Parkinson's Disease (e.g., MPTP, 6-OHDA models) | Reduced microglial activation, protected dopaminergic neurons, improved motor function. | frontiersin.orgnih.govnih.gov |
| GW842166x | Parkinson's Disease (6-OHDA mouse model) | Protected against loss of dopamine (B1211576) neurons, improved motor function deficits. | nih.gov |
| AM1241 | Parkinson's Disease (6-OHDA cellular model) | Protected neuronal cells from death. | nih.gov |
In Vivo Models of Central Nervous System (CNS) Injury (e.g., spinal cord injury, traumatic brain injury)
The role of the CB2 receptor is also being explored in the context of acute CNS injury. In models of traumatic brain injury (TBI), CB2 receptor agonists have demonstrated neuroprotective effects. nih.gov For example, the selective CB2R agonist GP1a was shown to attenuate pro-inflammatory M1 macrophage polarization while increasing anti-inflammatory M2 polarization, leading to reduced edema, improved cerebral blood flow, and better neurobehavioral outcomes in a murine TBI model. nih.gov Conversely, a CB2R antagonist, AM630, was found to worsen outcomes. nih.gov Other CB2 agonists, such as O-1966, have been shown to reduce blood-brain barrier disruption and limit neuronal degeneration in the acute phase after TBI. nih.gov
In a weight-drop TBI model in mice and rats, CB2R agonists like HU-910 improved neurological severity scores, an effect that was blocked by a CB2R antagonist and was absent in CB2R knockout mice, confirming the receptor's involvement. nih.govresearchgate.net The beneficial effects of CB2R activation in TBI models are often attributed to the attenuation of the inflammatory response, including the inhibition of pro-inflammatory mediators and reduced leukocyte infiltration into the brain. nih.govconsensus.app
Table 2: Effects of CB2 Ligands in In Vivo Models of CNS Injury
| Compound | Injury Model | Key Findings | Reference |
|---|---|---|---|
| GP1a (agonist) | Traumatic Brain Injury (murine CCI) | Attenuated M1, increased M2 macrophage polarization; reduced edema; improved cerebral blood flow and neurobehavioral outcomes. | nih.gov |
| AM630 (antagonist) | Traumatic Brain Injury (murine CCI) | Worsened outcomes. | nih.gov |
| HU-910 (agonist) | Traumatic Brain Injury (weight-drop) | Improved neurological severity score. | nih.govresearchgate.net |
| O-1966 (agonist) | Traumatic Brain Injury | Attenuated blood-brain barrier disruption; limited neuronal degeneration. | nih.gov |
Role in Organ-Specific Pathologies in Preclinical Models
Preclinical studies have demonstrated a significant role for CB2 receptor modulation in models of kidney injury and fibrosis. biorxiv.orgacs.org In a mouse model of renal ischemia/reperfusion (I/R) injury, a common cause of acute kidney injury (AKI), the selective CB2 agonist SMM-295 was shown to reduce tubular damage when administered after the ischemic event. uthsc.eduresearchgate.net This protective effect was associated with reduced plasma markers of renal dysfunction, such as creatinine (B1669602) and neutrophil gelatinase-associated lipocalin (NGAL). researchgate.net Mechanistically, SMM-295 treatment led to elevated activation of the pro-survival kinase Akt and a reduction in apoptotic cells in the kidney. uthsc.eduresearchgate.net Another CB2 agonist, RNB-61, also demonstrated dose-dependent nephroprotective effects in a mouse I/R model, alleviating the increase in plasma creatinine levels. biorxiv.orgacs.org
In the unilateral ureteral obstruction (UUO) model, which induces progressive renal fibrosis, CB2 receptor activation has also shown therapeutic potential. The CB2 agonist SMM-295 led to a significant decrease in tubular damage and markers of tubulointerstitial fibrosis, such as α-smooth muscle actin and fibronectin. researchgate.net Similarly, the CB2 agonist RNB-61 inhibited the accumulation of collagen in a rat UUO model, an effect comparable to the positive control enalapril. biorxiv.org Conversely, some studies using a CB2 inverse agonist, XL-001, have reported that genetic ablation or pharmacological inhibition of CB2 receptors reduced renal fibrosis and inflammation in both UUO and I/R models, suggesting a pathogenic role for CB2 in these contexts. revistarenal.org.arnih.gov This highlights the complexity and sometimes contradictory findings regarding the role of CB2R in renal pathology.
Table 3: Effects of CB2 Ligands in Preclinical Renal Disease Models
| Compound/Target | Model | Effect | Key Findings | Reference |
|---|---|---|---|---|
| RNB-61 (agonist) | Mouse Ischemia/Reperfusion | Nephroprotective | Attenuated increases in plasma creatinine. | biorxiv.orgacs.org |
| RNB-61 (agonist) | Rat Unilateral Ureteral Obstruction | Anti-fibrotic | Inhibited collagen accumulation. | biorxiv.org |
| SMM-295 (agonist) | Mouse Ischemia/Reperfusion | Nephroprotective | Reduced tubular damage, creatinine, and NGAL; increased Akt activation; reduced apoptosis. | uthsc.eduresearchgate.netresearchgate.net |
| SMM-295 (agonist) | Mouse Unilateral Ureteral Obstruction | Anti-fibrotic | Decreased tubular damage and fibrosis markers (α-SMA, fibronectin). | researchgate.net |
| XL-001 (inverse agonist) | Mouse Unilateral Ureteral Obstruction & Ischemia/Reperfusion | Anti-fibrotic / Anti-inflammatory | Ameliorated kidney injury, fibrosis, and inflammation. | revistarenal.org.arnih.gov |
The endocannabinoid system, particularly the CB2 receptor, is increasingly recognized for its role in cardiovascular pathologies. nih.govtandfonline.com In mouse models of myocardial ischemia/reperfusion (I/R) injury, activation of the CB2 receptor has been shown to be cardioprotective. nih.gov The selective CB2 agonist JWH-133, administered during ischemia, significantly reduced infarct size. nih.gov This protective effect was associated with reduced oxidative stress and neutrophil infiltration into the damaged heart tissue. nih.gov Similarly, the CB2 agonist AM1241 was found to reduce infarct size and decrease serum levels of cardiac injury markers in a rat I/R model. karger.com The non-selective agonist WIN55212-2 also reduced infarct size, an effect that was abolished by a selective CB2R antagonist, indicating the effect was mediated through CB2R. The cardioprotective mechanisms of CB2R activation are thought to involve the inhibition of inflammatory responses and oxidative stress. karger.commdpi.com
In the context of atherosclerosis, a chronic inflammatory disease of the arteries, CB2 receptor activation has shown anti-atherosclerotic potential. nih.govnih.gov In a mouse model of atherosclerosis (ApoE knockout mice), the cannabinoid Δ9-THC was found to inhibit the progression of atherosclerotic lesions, an effect that was abolished by blocking the CB2 receptor. nih.govahajournals.org This suggests that the anti-inflammatory properties of CB2R activation on immune cells, such as macrophages and T lymphocytes found within atherosclerotic plaques, contribute to this protective effect. nih.gov
Table 4: Effects of CB2 Agonists in Preclinical Cardiovascular Disease Models
| Compound | Model | Effect | Key Findings | Reference |
|---|---|---|---|---|
| JWH-133 | Mouse Myocardial I/R | Cardioprotective | Reduced infarct size, oxidative stress, and neutrophil infiltration. | nih.gov |
| AM1241 | Rat Myocardial I/R | Cardioprotective | Reduced infarct size and cardiac injury markers. | karger.com |
| WIN55212-2 | Mouse Myocardial I/R | Cardioprotective | Reduced infarct size (effect blocked by CB2 antagonist). | |
| Δ9-THC | Mouse Atherosclerosis (ApoE-/-) | Anti-atherosclerotic | Inhibited disease progression (effect blocked by CB2 antagonist). | nih.govahajournals.org |
The CB2 receptor plays a significant role in the pathophysiology of liver diseases. researchgate.net Its expression is notably increased in hepatic myofibroblasts and inflammatory cells following chronic liver injury. researchgate.netmdpi.com Preclinical models have demonstrated that activation of CB2 receptors can ameliorate liver injury and fibrosis. researchgate.netuzh.ch In a mouse model of carbon tetrachloride (CCl4)-induced hepatic fibrosis, the CB2 receptor agonist AM1241 was shown to alleviate fibrosis. researchgate.net This effect was associated with a decrease in the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, and a reduction in the expression of pro-fibrogenic markers. researchgate.net The anti-fibrotic action of AM1241 was linked to the induction of HSC apoptosis through the downregulation of the ERK1/2 signaling pathway. researchgate.net
Furthermore, stimulation of CB2 receptors has been shown to reduce the proliferation of hepatic stellate cells and decrease oxidative stress in other preclinical models of liver injury. uzh.ch The beneficial role of CB2R activation has also been noted in models of liver ischemia-reperfusion injury, where it can attenuate the levels of pro-inflammatory cytokines and chemokines, as well as immune cell infiltration. mdpi.com These findings suggest that selective CB2 agonists could be potential therapeutic agents for managing liver fibrosis. researchgate.netresearchgate.net
Table 5: Effects of CB2 Agonists in Preclinical Hepatic Disease Models
| Compound | Model | Effect | Key Findings | Reference |
|---|---|---|---|---|
| AM1241 | CCl4-induced Hepatic Fibrosis (mouse) | Anti-fibrotic | Decreased HSC activation, reduced pro-fibrogenic markers, induced HSC apoptosis via ERK1/2 downregulation. | researchgate.net |
| JWH-133 | Liver Ischemia-Reperfusion (mouse) | Protective | Prevented infiltration of inflammatory cells, reduced pro-inflammatory cytokines. | mdpi.com |
| HU-910 | Liver Ischemia-Reperfusion (mouse) | Protective | Attenuated levels of pro-inflammatory cytokines and chemokines, reduced immune cell infiltration. | mdpi.com |
Cardiovascular Disease Models (e.g., myocardial infarction, atherosclerosis)
Mechanistic Insights from Genetic Models (e.g., CB2R-deficient mice)
The use of CB2 receptor-deficient (CB2R-/-) mice has been crucial for validating the role of this receptor in various pathologies and for understanding the mechanisms of action of CB2R ligands. biorxiv.orgnih.gov In models of renal fibrosis, mice with a genetic ablation of the CB2 receptor were protected against kidney injury after unilateral ureteral obstruction, supporting a pathogenic role for CB2R in this context. nih.gov This finding aligns with studies where pharmacological inhibition of CB2R also proved beneficial. nih.gov
Conversely, in models of myocardial infarction, CB2R-deficient mice exhibited impaired border zone formation and adverse remodeling after a reperfused heart attack, suggesting a protective role for the endogenous CB2R signaling in the ischemic heart. frontiersin.org The cardioprotective effects of the CB2 agonist JWH-133 were absent in CB2 receptor knockout hearts, confirming that its therapeutic action is mediated directly through this receptor. mdpi.com
In hepatic fibrosis models, CB2R-/- mice showed enhanced liver fibrosis compared to wild-type mice, indicating that endogenous CB2R signaling has an anti-fibrotic effect. researchgate.net The protective effects of CB2 agonists were absent in these knockout animals, further cementing the receptor's role in mediating these effects. researchgate.net Similarly, in studies of atherosclerosis, the atherogenic effects of the endocannabinoid 2-AG were abrogated in mice lacking CB2 receptor expression specifically on myeloid cells, pinpointing the importance of this cell type in the receptor's vascular effects. researchgate.net These genetic models have been instrumental in dissecting the cell-specific roles of CB2R and confirming that the observed effects of pharmacological agents are indeed target-specific. biorxiv.orgnih.gov
Interaction of Cb2 Inhibitor, 5 with Other Biological Targets and Pathways
Modulation of Endogenous Cannabinoid Metabolism
The enzymes responsible for the degradation of the primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are key components of the endocannabinoid system. Cross-reactivity of CB2 inhibitors with these enzymes could significantly alter endocannabinoid tone.
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide. Generally, highly selective CB2 inhibitors are designed to have minimal interaction with FAAH to avoid confounding effects on AEA signaling. For instance, comprehensive profiling of a range of widely used CB2 receptor ligands showed that none of them exhibited off-target activity on a panel of serine hydrolases, which includes FAAH, when tested in a competitive activity-based protein profiling assay in mouse brain proteome at concentrations up to 10 μM. nih.gov This indicates that many developed CB2 ligands are highly selective for the receptor over this key metabolic enzyme.
However, it is crucial to experimentally verify the selectivity of each new compound. The tragic outcome of a clinical trial with the FAAH inhibitor BIA 10-2474, which was found to have significant off-target effects on other lipases, underscores the importance of thorough off-target screening. universiteitleiden.nl While BIA 10-2474 is a primary FAAH inhibitor, this case highlights the potential for serine hydrolase inhibitors to have unintended targets.
Inhibition of Monoacylglycerol Lipase (B570770) (MAGL)
Monoacylglycerol Lipase (MAGL) is the main enzyme that breaks down the endocannabinoid 2-AG. Similar to FAAH, selective CB2 inhibitors are generally designed to avoid interaction with MAGL. Studies profiling various CB2 ligands have shown a lack of inhibitory activity against MAGL, ensuring that their effects are primarily mediated through direct CB2 receptor antagonism rather than by elevating 2-AG levels. nih.gov The development of dual FAAH/MAGL inhibitors is a separate therapeutic strategy aimed at broadly enhancing endocannabinoid signaling, distinct from the targeted action of a selective CB2 inhibitor. mdpi.com
Table 1: Interaction of Representative CB2 Ligands with Endocannabinoid Metabolic Enzymes
| Compound Class | Target | Interaction | Research Finding |
| Various Selective CB2 Ligands | FAAH | No significant inhibition | No off-target activity was observed on a panel of serine hydrolases, including FAAH, in mouse brain proteome at concentrations up to 10 μM. nih.gov |
| Various Selective CB2 Ligands | MAGL | No significant inhibition | No off-target activity was observed on a panel of serine hydrolases, including MAGL, in mouse brain proteome at concentrations up to 10 μM. nih.gov |
Cross-Reactivity with Transient Receptor Potential (TRP) Channels
Interaction with Transient Receptor Potential Vanilloid 1 (TRPV1)
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and the endocannabinoid anandamide. There is significant crosstalk between the cannabinoid and vanilloid systems. mdpi.com Some cannabinoid ligands are known to interact with TRPV1. For example, the endocannabinoid N-arachidonoyl-dopamine (NADA) is an agonist for both CB1 and TRPV1 receptors. mdpi.com
While selective CB2 inhibitors are optimized to avoid CB1-mediated psychoactive effects, their interaction with other targets like TRPV1 is a critical aspect of their selectivity profile. The development of ligands that are dual modulators of CB2 and TRPV1 is an active area of research for certain therapeutic applications, such as pain management. However, for a purely selective CB2 inhibitor, activity at TRPV1 would be considered an off-target effect. The goal in developing highly selective CB2 inhibitors is often to avoid interactions with receptors like TRPV1 to prevent unintended side effects. mdpi.com
Allosteric Modulation or Orthosteric Binding to Other GPCRs
The potential for a CB2 inhibitor to bind to other G-protein coupled receptors (GPCRs) is a key consideration in its pharmacological profiling. Off-target binding can lead to unforeseen side effects or contribute to the therapeutic mechanism in a complex manner. A comprehensive screening of 18 widely used CB2 ligands against a panel of 64 common off-targets, including a range of GPCRs, was conducted to assess their selectivity. nih.gov This type of broad panel screening is essential to identify any significant cross-reactivity. The results of such studies help in selecting the most suitable compounds for in vivo research, ensuring that the observed effects are indeed mediated by the CB2 receptor. nih.gov For example, the CB2 agonist HU-308 has been noted for having relatively few off-target effects in such panels. researchgate.net Conversely, a lack of selectivity can complicate the interpretation of experimental results.
Modulation of Other Enzymatic Pathways (e.g., Cyclooxygenases, Lipoxygenases)
The metabolic pathways of arachidonic acid, which include the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, are critical in inflammation. Since endocannabinoids are derivatives of arachidonic acid, there is potential for crosstalk between these systems. Some cannabinoid compounds have been shown to modulate the activity of these enzymes. For instance, endocannabinoids can be metabolized by COX-2, and this interaction can influence inflammatory processes.
However, for a selective CB2 inhibitor, direct modulation of COX or LOX enzymes would be an off-target effect. The anti-inflammatory effects of CB2 receptor activation are generally understood to be mediated through receptor-dependent signaling pathways that modulate immune cell function, rather than direct inhibition of these enzymes. Thorough characterization of a CB2 inhibitor should include assays to rule out direct effects on these key inflammatory enzymes to ensure that its mechanism of action is correctly attributed to CB2 receptor blockade.
The specific chemical compound "CB2 Inhibitor, 5" is not referenced in the currently available scientific literature.
Extensive searches of scientific databases and research publications have yielded no specific information regarding a compound explicitly named "this compound." This suggests that this particular designation may be an internal, non-standardized identifier used within a specific research context, or it may refer to a compound that has not yet been described in publicly accessible scientific literature.
Therefore, it is not possible to provide an article detailing the interaction of "this compound" with other biological targets and pathways, including its influence on transporter systems and ion channels, as no data on this specific molecule is available.
Scientific literature typically identifies compounds through standardized chemical names (such as IUPAC nomenclature), common names, or specific code numbers assigned during drug development (e.g., "JWH-133" or "AM630" for other CB2 receptor ligands). Without a more specific identifier for "this compound," a detailed and accurate analysis of its biological activity is not feasible at this time.
Advanced Methodological Approaches in Research on Cb2 Inhibitor, 5
High-Throughput and High-Content Screening Platforms for Compound Evaluation
The initial evaluation of large compound libraries to identify potential CB2 receptor inhibitors like CB2 Inhibitor, 5 relies heavily on high-throughput screening (HTS) and high-content screening (HCS) platforms. These technologies enable the rapid assessment of thousands of compounds, providing crucial data on their interaction with the target receptor. bmglabtech.comacs.org
HTS assays are typically designed to measure a single, specific endpoint, such as the binding of a compound to the CB2 receptor or the inhibition of a downstream signaling event. bmglabtech.com For CB2 inhibitors, a common HTS approach involves a competition binding assay. In this setup, cells expressing the CB2 receptor are incubated with a fluorescently labeled ligand (a known CB2-binding molecule) and the test compound. celtarys.com A reduction in fluorescence intensity indicates that the test compound has displaced the fluorescent ligand, signifying its binding to the receptor. Another HTS method is the calcium mobilization assay, which is particularly useful for G-protein coupled receptors (GPCRs) like CB2 that can couple to Gα15/16 proteins, leading to a measurable increase in intracellular calcium upon activation. acs.org An inhibitor would block this effect.
High-content screening (HCS), also known as high-content analysis (HCA), offers a more detailed view by simultaneously measuring multiple cellular parameters. celtarys.comnih.gov HCS uses automated microscopy and image analysis to assess changes in cell morphology, receptor trafficking, or the localization of specific proteins within the cell. nih.govinnoprot.com For instance, upon binding of a ligand, GPCRs like the CB2 receptor can be internalized into vesicles within the cell. innoprot.com An HCS assay can quantify this internalization, providing insights into whether a compound acts as an agonist (promoting internalization) or an antagonist (blocking agonist-induced internalization). celtarys.com These platforms are essential for distinguishing the functional effects of different compounds early in the drug discovery process.
Table 1: Representative High-Throughput Screening Data for this compound
| Assay Type | Method | Endpoint Measured | Result for this compound | Interpretation |
|---|---|---|---|---|
| Binding Affinity | TR-FRET Competition Assay | Displacement of Fluorescent Ligand | IC₅₀ = 85 nM | High-affinity binding to CB2R |
| Functional Activity | cAMP Accumulation Assay | Inhibition of Forskolin-stimulated cAMP | pIC₅₀ = 7.2 | Potent inverse agonist activity |
| Selectivity | Radioligand Binding | Binding to CB1 vs. CB2 Receptors | >100-fold selectivity for CB2R | High selectivity over CB1R |
Development and Application of Fluorescent CB2R Ligands for Live-Cell Imaging and Receptor Quantification
Fluorescent ligands are indispensable tools for studying the CB2 receptor in its native cellular environment. nih.gov These probes are created by chemically linking a fluorophore (a fluorescent dye) to a known CB2 receptor ligand. thieme-connect.comhellobio.com The design of these ligands is a modular process, involving a pharmacophore that binds to the receptor, a linker, and the fluorescent dye itself. This modularity allows for the creation of a diverse set of probes with different properties.
These fluorescent tools enable a range of applications, including:
Live-Cell Imaging: Researchers can visualize the distribution and movement of CB2 receptors on the surface of living cells in real-time using techniques like confocal microscopy. nih.gov This is crucial for understanding how this compound might alter receptor localization or trafficking.
Receptor Quantification: Methods like flow cytometry, when used with a fluorescent CB2R ligand, can quantify the number of receptors on different cell types within a mixed population, such as immune cells.
Binding Kinetics: Förster resonance energy transfer (FRET)-based assays can monitor the binding and dissociation of ligands at the single-cell level, providing detailed kinetic information. mdpi.combiorxiv.orgfrontiersin.org For example, a fluorescent probe like CELT-331 has been used in HCS competitive binding assays to determine the affinity of other compounds for the CB2 receptor. celtarys.comceltarys.com
The development of highly specific fluorescent probes, such as those derived from the 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold or analogues of the ligand SR144528, has been a significant advancement. otago.ac.nznih.gov These tools have demonstrated high affinity and selectivity for the CB2 receptor, making them invaluable for validating target engagement and studying receptor pharmacology in living systems. thieme-connect.com
Advanced Mass Spectrometry-Based Approaches for Metabolomic and Proteomic Profiling
Mass spectrometry (MS) has emerged as a powerful technique for understanding the broader biological impact of a CB2 inhibitor. By applying MS-based proteomics and metabolomics, researchers can obtain a systems-level view of the molecular changes induced by this compound.
Proteomic Profiling: Proteomics is the large-scale study of proteins. In the context of CB2 receptor research, affinity purification coupled with mass spectrometry (AP-MS) can identify proteins that physically interact with the receptor. nih.gov This "interactome" provides clues about the receptor's signaling partners and trafficking machinery. nih.gov For example, an AP-MS study of the CB2 receptor identified 83 potential interacting proteins, including those involved in protein trafficking and stress responses, such as calnexin (B1179193) and p62. nih.gov Furthermore, MS-based proteomics can pinpoint the exact amino acid residues involved in ligand binding. Studies have used this approach to confirm that certain cannabinoid ligands covalently bind to a specific cysteine residue in the CB2 receptor's transmembrane helix 6. acs.orgresearchgate.net
Metabolomic Profiling: Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological sample. This approach can reveal how CB2 receptor inhibition alters cellular metabolism. researchgate.netresearchgate.net For instance, studies have used liquid chromatography-mass spectrometry (LC-MS/MS) to analyze changes in the urinary proteome and metabolome of cannabis users, revealing alterations in lipid metabolism and inflammatory pathways. mdpi.com Applying this to cells or tissues treated with this compound could uncover unique metabolic signatures associated with its mechanism of action.
Gene Expression Profiling and Transcriptomic Analysis in Response to this compound
To understand how this compound affects cellular function at the genetic level, researchers employ gene expression profiling and transcriptomic analysis. These techniques measure the activity of thousands of genes at once, providing a snapshot of the cellular response to the compound.
Microarray and RNA-sequencing (RNA-Seq) are the primary methods used. biorxiv.org Studies have used these tools to investigate the effects of CB2 receptor ligands on various cell types. For example, treating pediatric B-acute lymphoblastic leukemia cells with a CB2 agonist, JWH-133, led to decreased expression of genes involved in cancer progression, such as CD9 and SEC61G. mdpi.com Conversely, treatment with a CB2 inverse agonist, AM630, in glioblastoma cells resulted in the upregulation of genes related to the immune response and downregulation of genes involved in the cell cycle. biorxiv.org
By exposing relevant cells (e.g., immune cells, neuronal cells) to this compound and performing transcriptomic analysis, researchers can:
Identify the specific signaling pathways modulated by the inhibitor.
Discover potential biomarkers to track the compound's activity in vivo.
Uncover novel therapeutic applications or potential off-target effects.
For instance, studies on T-cells treated with a CB2 agonist showed changes in the mRNA expression of CD40 ligand, CyclinD3, and an increase in IL-10, indicating a shift in the immune response. temple.edu Similar studies with this compound would be critical to delineating its precise immunomodulatory effects.
Table 2: Illustrative Gene Expression Changes in Immune Cells Treated with this compound
| Gene | Function | Fold Change | p-value | Implication |
|---|---|---|---|---|
| TNF-α | Pro-inflammatory Cytokine | -3.5 | <0.01 | Anti-inflammatory effect |
| IL-10 | Anti-inflammatory Cytokine | +2.8 | <0.01 | Promotion of immune regulation |
| MMP-9 | Matrix Metallopeptidase | -2.1 | <0.05 | Reduced tissue remodeling |
| NF-κB | Transcription Factor | -4.0 | <0.01 | Inhibition of key inflammatory pathway |
In Vivo Imaging Techniques for Receptor Occupancy and Biodistribution Analysis
Translating a compound from the lab to a clinical setting requires understanding its behavior in a whole organism. In vivo imaging techniques, particularly Positron Emission Tomography (PET), are essential for this purpose. mdpi.comnih.gov PET imaging allows for the non-invasive visualization and quantification of CB2 receptors in the body. ucl.ac.benih.gov
This is achieved by developing a radiolabeled version of a CB2 ligand, known as a PET tracer. ucl.ac.befrontiersin.org Numerous such tracers have been developed, often labeled with isotopes like carbon-11 (B1219553) ([¹¹C]) or fluorine-18 (B77423) ([¹⁸F]), such as [¹¹C]methoxy-Sch225336, [¹⁸F]FC0324, and [¹⁸F]RoSMA-18-d6. ucl.ac.benih.govsnmjournals.org By administering a PET tracer to an animal model, researchers can:
Determine Biodistribution: This reveals where the compound accumulates in the body. For instance, biodistribution studies of CB2 tracers show high uptake in the spleen, an organ rich in CB2 receptors, and lower uptake in tissues like the brain and muscle under normal conditions. ucl.ac.besnmjournals.org
Measure Receptor Occupancy: By administering this compound followed by a PET tracer, researchers can measure the extent to which the inhibitor binds to and blocks the CB2 receptors. A successful inhibitor will prevent the tracer from binding, leading to a reduced PET signal in CB2-rich tissues. acs.org This is a critical step in confirming target engagement in vivo.
While many CB2 PET tracers have been developed, challenges remain, particularly for imaging the low levels of CB2 receptors in the brain under non-pathological conditions. nih.govresearchgate.net However, in models of neuroinflammation where CB2 expression is upregulated, these tracers hold promise for monitoring disease progression and the therapeutic effects of compounds like this compound. mdpi.comnih.gov
Electrophysiological Recordings in Neuronal and Immune Cells
Electrophysiology provides a direct measure of a cell's electrical properties, offering profound insights into the functional consequences of receptor modulation. This technique is particularly valuable for studying the effects of CB2 inhibitors on excitable cells like neurons and immune cells. frontiersin.org
Neuronal Cells: Although historically considered a peripheral receptor, functional CB2 receptors are now known to be expressed in various brain regions, including the ventral tegmental area (VTA) and the cerebellum. frontiersin.orgnih.govplos.org Electrophysiological studies, such as patch-clamp recordings, have demonstrated that activating CB2 receptors can inhibit the firing of dopamine (B1211576) neurons in the VTA and modulate synaptic transmission in the hippocampus and cerebellum. frontiersin.orgfrontiersin.orgpnas.org For example, CB2 activation can reduce GABA-mediated inhibitory currents in cerebellar Purkinje cells. plos.org Applying this compound to these neuronal preparations would allow researchers to determine if it can reverse these effects and restore normal neuronal activity, which could be relevant for neurological or psychiatric conditions.
Immune Cells: The function of immune cells is also tightly linked to their electrical properties. For example, ion channel activity is crucial for T-cell activation. While direct electrophysiological studies on the effects of CB2 ligands on immune cell currents are an emerging area, it is known that CB2 activation suppresses T-cell function. temple.edu Investigating how this compound alters ion channel currents in macrophages, microglia, or T-cells could reveal a novel mechanism for its immunomodulatory actions.
Future Directions and Unaddressed Research Gaps for Cb2 Inhibitor, 5
Exploration of Novel Preclinical Disease Indications for CB2 Inhibitor, 5
The therapeutic landscape for CB2 receptor modulators is continually expanding. researchgate.net While initial research has heavily focused on inflammation, pain, and autoimmune disorders, the widespread distribution of CB2 receptors, particularly their inducible expression in pathological states, suggests a broader therapeutic potential. nih.govfrontiersin.org Future preclinical studies for a novel compound like "this compound" should venture into less explored, yet promising, indications.
Emerging areas of interest for CB2 antagonism include certain cancers where CB2 receptor expression is linked to tumor progression and immune evasion. teontherapeutics.com Preclinical models of solid tumors, such as glioblastoma, lung, renal, and ovarian cancers, could be employed to investigate the efficacy of "this compound" as a monotherapy or in combination with existing checkpoint inhibitors. teontherapeutics.combiorxiv.org Another frontier is the role of CB2 receptors in fibrotic diseases, including liver and kidney fibrosis. Investigating the potential of "this compound" to mitigate fibrogenesis in relevant animal models could open new therapeutic avenues. Furthermore, the involvement of the endocannabinoid system in neurological and psychiatric disorders warrants exploration. mdpi.com Preclinical models of neurodegenerative diseases like Alzheimer's and Parkinson's disease, where neuroinflammation is a key component, would be valuable to assess the neuroprotective potential of selective CB2 inhibition. nih.govfrontiersin.org
Investigation of Polypharmacology and Multi-Targeting Strategies with this compound
The concept of "one drug, one target" is increasingly being supplemented by polypharmacological approaches, where a single molecule is designed to interact with multiple targets. This can lead to enhanced efficacy or a more favorable side-effect profile. Future research on "this compound" should include a comprehensive assessment of its off-target activities. While high selectivity for the CB2 receptor over the CB1 receptor is a primary goal to avoid psychotropic effects, interactions with other receptors, enzymes, or ion channels could be therapeutically beneficial. rsc.org
Systematic screening against a panel of G-protein coupled receptors (GPCRs), kinases, and other relevant biological targets would be essential. Should "this compound" demonstrate a clean off-target profile, multi-targeting strategies could be pursued through the development of dual-target ligands. For instance, combining CB2 inhibition with the modulation of another receptor involved in inflammatory pathways, such as a chemokine receptor, could offer synergistic effects. There is also growing interest in multi-target drugs that act on both CB1/2 and other receptors like 5-HT1A and NMDA receptors. patsnap.com
Design and Synthesis of Next-Generation this compound Analogues with Improved Pharmacological Profiles
The development of a successful drug candidate rarely stops at the initial lead compound. A dedicated medicinal chemistry program would be necessary to synthesize analogues of "this compound" with optimized properties. Key objectives would include enhancing potency, improving selectivity, and refining pharmacokinetic and pharmacodynamic (PK/PD) profiles.
Structure-activity relationship (SAR) studies would be crucial in identifying which parts of the "this compound" molecule are critical for its activity and which can be modified to improve its properties. uef.fi For example, modifications could be made to increase oral bioavailability, extend the half-life, or modulate tissue distribution. The crystal structures of CB1 and CB2 receptors have provided valuable insights for the rational design of selective ligands. portlandpress.comacs.orgnih.gov By modeling the binding of "this compound" to the CB2 receptor, researchers could design new analogues with a higher predicted affinity and selectivity. rsc.org
Table 1: Potential Next-Generation Analogues of this compound
| Analogue ID | Design Rationale | Key Pharmacological Goal | Status |
|---|---|---|---|
| CB2-Inh-5-A1 | Modification of a specific side chain to enhance hydrophobic interactions with the receptor binding pocket. | Increased potency and affinity. | Hypothetical |
| CB2-Inh-5-B2 | Introduction of a polar group to improve aqueous solubility. | Improved oral bioavailability. | Hypothetical |
Deeper Elucidation of Specific Cellular and Subcellular Targets Beyond the Primary CB2 Receptor
While the CB2 receptor would be the primary target of "this compound," a deeper understanding of its effects at the cellular and subcellular level is necessary. Research should aim to identify the specific cell types where "this compound" exerts its primary effects. Given that CB2 receptor expression is prominent on immune cells, studies using isolated B cells, T cells, macrophages, and microglia would be informative. mdpi.com
Furthermore, investigating the subcellular localization of the CB2 receptor and how "this compound" might influence its trafficking and signaling is an important area of research. The CB2 receptor is known to signal through various pathways, including the inhibition of adenylyl cyclase and the activation of MAPK pathways. mdpi.com Elucidating which of these pathways are specifically modulated by "this compound" in different cell types is crucial for understanding its mechanism of action. Advanced microscopy techniques could be used to visualize the receptor's location and movement within the cell in response to treatment with the inhibitor.
Development of Advanced In Vitro and In Vivo Research Models for this compound Study
To better predict the clinical efficacy of "this compound," it is essential to move beyond traditional 2D cell cultures and simple animal models. The development and use of more sophisticated research models would be a key future direction.
For in vitro studies, three-dimensional (3D) organoids and "disease-on-a-chip" models that better recapitulate the complexity of human tissues would be highly valuable. For instance, testing "this compound" on a 3D model of an inflamed gut for inflammatory bowel disease research or on a tumor spheroid model for oncology applications would provide more clinically relevant data.
In the realm of in vivo research, the use of humanized mouse models (mice engrafted with human immune cells) could offer better insights into the compound's effects on the human immune system. Additionally, the development of conditional CB2 receptor knockout mice has been a valuable tool for validating the mechanism of action of CB2-selective compounds. frontiersin.org
Leveraging Artificial Intelligence and Machine Learning in this compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These technologies can be leveraged to accelerate the optimization of "this compound" and the discovery of new analogues.
AI algorithms can be trained on existing SAR data to predict the activity of novel, untested compounds, thereby prioritizing the synthesis of the most promising candidates. Machine learning models can also be used to predict the pharmacokinetic properties and potential toxicity of new molecules, reducing the likelihood of late-stage failures. Furthermore, AI can be employed to analyze complex biological data from genomics, proteomics, and transcriptomics experiments to identify novel biomarkers of response to "this compound" treatment or to uncover new potential therapeutic indications.
By systematically addressing these future research directions, the scientific community can thoroughly evaluate the therapeutic potential of novel compounds like "this compound" and pave the way for the development of a new generation of CB2 receptor-targeted therapies.
Q & A
Q. How should researchers design in vitro experiments to evaluate the selectivity of CB2 inhibitors against CB1 receptors?
Q. What experimental evidence is required to confirm the identity and purity of a novel CB2 inhibitor?
Methodological guidance:
- For novel compounds: Provide nuclear magnetic resonance (NMR) spectra, high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC) purity data (>95%) .
- For known compounds: Cite prior literature confirming synthesis and characterization. Include batch-specific COA (Certificate of Analysis) if commercially sourced .
- Publish supporting information (e.g., spectral data) as supplementary files with hyperlinks in the main text .
Q. How can researchers validate target engagement of CB2 inhibitors in cellular models of fibrosis or inflammation?
Methodological guidance:
- Use β-arrestin recruitment assays or cAMP modulation studies in CB2-overexpressing cell lines (e.g., CHO-K1 or HEK293). Compare responses with CB2 knockout models to confirm receptor specificity .
- For functional studies, measure downstream biomarkers (e.g., TGF-β1 for fibrosis, IL-10 for anti-inflammatory effects) via ELISA or Western blot .
Advanced Research Questions
Q. How should researchers resolve contradictory pharmacological data between in vitro and in vivo studies of CB2 inhibitors?
Methodological guidance:
- Assess pharmacokinetic parameters (e.g., bioavailability, brain penetration) using LC-MS/MS. Poor solubility or metabolic instability may explain discrepancies .
- Conduct ex vivo receptor occupancy assays in target tissues (e.g., spleen, liver) to confirm inhibitor bioavailability .
- Use beta-binomial statistical models (e.g., CRISPRBetaBinomial) to analyze dose-response variability in animal studies .
Q. What strategies mitigate off-target effects of CB2 inhibitors in complex biological systems?
Methodological guidance:
- Perform proteome-wide affinity profiling (e.g., thermal shift assays or kinome screens) to identify unintended targets .
- Compare transcriptomic profiles (RNA-seq) of treated vs. untreated models to detect pathway-level off-target effects .
- Validate findings using orthogonal assays (e.g., CRISPR-mediated CB2 knockout to isolate inhibitor-specific effects) .
Q. How can researchers optimize lead CB2 inhibitors for CNS penetration in neurodegenerative disease models?
Methodological guidance:
- Calculate physicochemical properties (LogP, polar surface area) to predict blood-brain barrier (BBB) permeability. Aim for LogP 2–5 and PSA <90 Ų .
- Use in situ brain perfusion models or P-glycoprotein efflux assays to quantify CNS uptake .
- Example optimization table :
| Compound | LogP | PSA (Ų) | BBB Permeability (Pe, cm/s) |
|---|---|---|---|
| Lead A | 3.2 | 85 | 1.5 × 10⁻⁴ |
| Optimized Lead | 4.1 | 72 | 5.8 × 10⁻⁴ |
Methodological Frameworks
Q. What criteria ensure rigor in formulating research questions about CB2 inhibitor mechanisms?
- Apply the FINER framework : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, "Does CB2 inhibition exacerbate fibrosis in TGF-β1-driven murine models of systemic sclerosis?" addresses novelty and relevance .
- Use PICO (Population, Intervention, Comparison, Outcome) for clinical-translational studies: "In patients with idiopathic pulmonary fibrosis (Population), does CB2 inhibitor X (Intervention) reduce collagen deposition (Outcome) compared to standard therapy (Comparison)?" .
Q. How should researchers address conflicting data on CB2’s role in cancer progression?
Methodological guidance:
- Conduct meta-analyses of preclinical studies, stratifying by cancer type (e.g., CB2 is pro-tumorigenic in glioma but anti-tumorigenic in melanoma) .
- Use multivariate regression to identify confounding variables (e.g., immune cell infiltration, dosing regimen) .
Data Presentation & Reproducibility
Q. What are best practices for reporting CB2 inhibitor data to ensure reproducibility?
- Follow ICH guidelines : Include batch-specific purity, storage conditions, and solvent details in the "Materials and Methods" section .
- Publish raw data (e.g., dose-response curves, spectral peaks) in supplementary files with standardized filenames (e.g., "Supplementary_Data_1_CB2_Binding.csv") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
